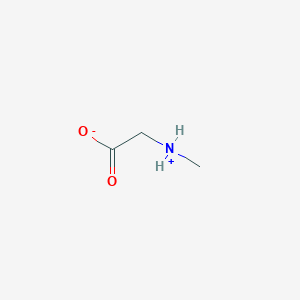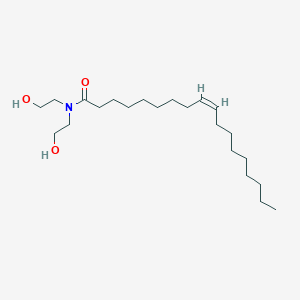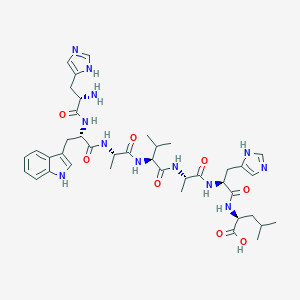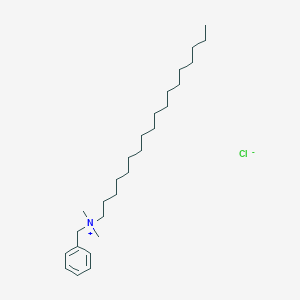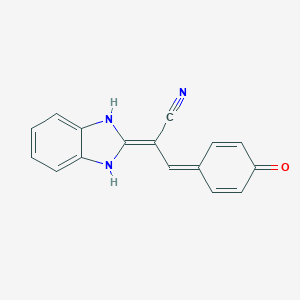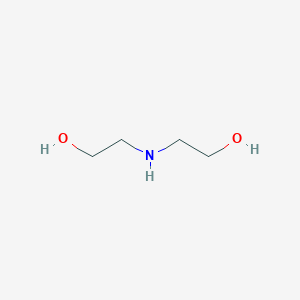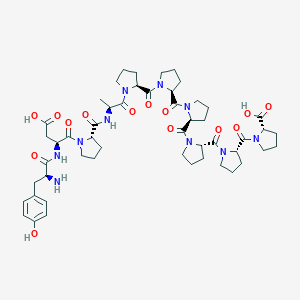
Oostatic factor, mosquito
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oostatic factor, mosquito is a type of peptide hormone that plays a crucial role in regulating insect reproduction by inhibiting egg development. It was first isolated from the mosquito Aedes aegypti and is known for its ability to modulate trypsin activity in the midgut of insects, thereby affecting their reproductive processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oostatic factor, mosquito can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids. The reaction conditions include the use of coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of peptide oostatic hormone involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable powder form. The process is optimized to ensure high yield and purity, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Oostatic factor, mosquito undergoes various chemical reactions, including:
Substitution: Amino acid residues within the peptide can be substituted with analogs to enhance stability or activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used as oxidizing agents.
Reduction: DTT or TCEP are commonly used reducing agents.
Substitution: Fmoc-protected amino acids and coupling reagents like HBTU are used in SPPS.
Major Products Formed:
Oxidation: Sulfoxides and disulfides.
Reduction: Free thiol groups.
Substitution: Modified peptides with enhanced properties.
Wissenschaftliche Forschungsanwendungen
Oostatic factor, mosquito has a wide range of scientific research applications, including:
Wirkmechanismus
Oostatic factor, mosquito exerts its effects by binding to specific receptors in the insect midgut, leading to the inhibition of trypsin synthesis. This results in reduced nutrient absorption and impaired egg development. The hormone’s molecular targets include trypsinogen and other proteolytic enzymes involved in digestion . The pathways involved in its action are primarily related to the regulation of digestive enzyme activity and nutrient metabolism .
Vergleich Mit ähnlichen Verbindungen
Oostatic factor, mosquito is unique in its ability to specifically target insect reproductive processes. Similar compounds include:
Trypsin Modulating Oostatic Factor (TMOF): Isolated from Aedes aegypti, it inhibits trypsin activity in the midgut.
Colloostatin: A peptide with structural similarity to collagens, exhibiting oostatic activity.
These compounds share the common feature of modulating digestive enzyme activity to affect insect reproduction, but peptide oostatic hormone stands out due to its specific sequence and potent activity .
Eigenschaften
CAS-Nummer |
128439-50-9 |
|---|---|
Molekularformel |
C51H70N10O14 |
Molekulargewicht |
1047.2 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C51H70N10O14/c1-29(53-43(66)34-9-2-20-55(34)45(68)33(28-41(63)64)54-42(65)32(52)27-30-16-18-31(62)19-17-30)44(67)56-21-3-10-35(56)46(69)57-22-4-11-36(57)47(70)58-23-5-12-37(58)48(71)59-24-6-13-38(59)49(72)60-25-7-14-39(60)50(73)61-26-8-15-40(61)51(74)75/h16-19,29,32-40,62H,2-15,20-28,52H2,1H3,(H,53,66)(H,54,65)(H,63,64)(H,74,75)/t29-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |
InChI-Schlüssel |
BSVHTRRLCAVQCZ-JDEXMCKMSA-N |
SMILES |
CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)O)NC(=O)C7CCCN7C(=O)C(CC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)O)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC8=CC=C(C=C8)O)N |
Kanonische SMILES |
CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)O)NC(=O)C7CCCN7C(=O)C(CC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)N |
Key on ui other cas no. |
128439-50-9 |
Sequenz |
YDPAPPPPPP |
Synonyme |
H-YDPAPPPPPP-OH Peptide oostatic hormone TMOF tyrosyl-aspartyl-prolyl-alanyl-prolyl-prolyl-prolyl-prolyl-prolyl-proline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



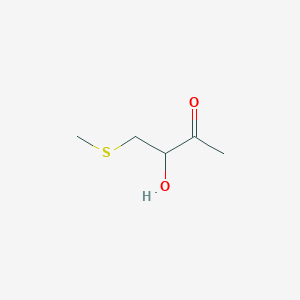
![2-[4-(Thiazol-2-yl)-3-methoxyphenyl]propanoic acid](/img/structure/B148189.png)
![[(1-Isopropylpiperidin-4-yl)methyl]amine](/img/structure/B148190.png)
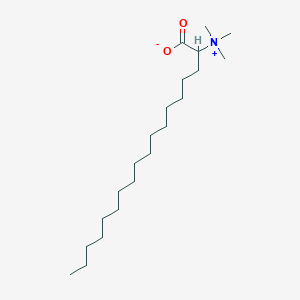
![Isooctadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B148194.png)

